molecular formula C26H27FN4O2 B11463223 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463223
M. Wt: 446.5 g/mol
InChI Key: ZJMYLMLWZOXKKY-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl piperazine moiety, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes:

    Formation of the quinazolinone core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives through nucleophilic aromatic substitution reactions.

    Attachment of the methoxyphenyl piperazine moiety: This is usually done via nucleophilic substitution reactions using piperazine derivatives and methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines and thiols.

Major Products

    Oxidation products: Quinazolinone derivatives with oxidized side chains.

    Reduction products: Dihydroquinazolinone derivatives.

    Substitution products: Compounds with substituted fluorophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.

Medicine

In medicine, this compound is being investigated for its potential use as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for the treatment of neurological disorders and other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 7-(4-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 7-(4-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27FN4O2

Molecular Weight

446.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H27FN4O2/c1-17-25-23(15-19(16-24(25)32)18-3-5-20(27)6-4-18)29-26(28-17)31-13-11-30(12-14-31)21-7-9-22(33-2)10-8-21/h3-10,19H,11-16H2,1-2H3

InChI Key

ZJMYLMLWZOXKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC=C(C=C5)F

Origin of Product

United States

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